molecular formula C20H15BO B14517880 Dinaphthalen-1-ylborinic acid CAS No. 62981-91-3

Dinaphthalen-1-ylborinic acid

Cat. No.: B14517880
CAS No.: 62981-91-3
M. Wt: 282.1 g/mol
InChI Key: JZZJOBIELUXIGQ-UHFFFAOYSA-N
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Description

Dinaphthalen-1-ylborinic acid is an organic compound that belongs to the class of borinic acids It is characterized by the presence of two naphthalene groups attached to a boron atom, forming a unique structure that imparts specific chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-ylborinic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the reaction of naphthylmagnesium bromide with triisobutylborate, followed by hydrolysis to yield the desired borinic acid . Another approach involves the use of boronic esters, which are synthesized by the dehydration of boric acid with alcohols .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Dinaphthalen-1-ylborinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic acids and borates.

    Reduction: Boranes.

    Substitution: Various substituted borinic acids and boronic esters.

Mechanism of Action

The mechanism of action of dinaphthalen-1-ylborinic acid involves its ability to form covalent bonds with various molecular targets. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophilic groups in biomolecules. This interaction can inhibit enzyme activity or alter molecular pathways, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Uniqueness: Dinaphthalen-1-ylborinic acid is unique due to the presence of two naphthalene groups, which impart specific steric and electronic properties. These properties make it particularly useful in certain types of chemical reactions and applications where other borinic acids may not be as effective.

Properties

CAS No.

62981-91-3

Molecular Formula

C20H15BO

Molecular Weight

282.1 g/mol

IUPAC Name

dinaphthalen-1-ylborinic acid

InChI

InChI=1S/C20H15BO/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H

InChI Key

JZZJOBIELUXIGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)O

Origin of Product

United States

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